molecular formula C20H16N4O2S B2510029 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 2176201-53-7

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B2510029
CAS No.: 2176201-53-7
M. Wt: 376.43
InChI Key: XBWFSDGQCTXKIT-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]pyrimidine core, which is fused with a pyridine and thiophene ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is unique due to its multi-ring structure, which combines the properties of thiophene, pyridine, and pyrimidine rings. This unique structure imparts a combination of chemical reactivity and biological activity that is not commonly found in simpler compounds.

Biological Activity

The compound 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrido[1,2-a]pyrimidine
  • Functional Groups :
    • 2-methyl group
    • 4-oxo group
    • Thiophen-3-yl and pyridin-3-yl moieties

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer : Many pyrido[1,2-a]pyrimidine derivatives show cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Some derivatives have demonstrated significant anti-inflammatory properties.

The anticancer activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It potentially activates apoptotic pathways leading to programmed cell death.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have provided insight into the biological activity of related compounds:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives on various cancer cell lines (A549, MCF-7, HCT116) using the MTT assay. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against these cell lines, suggesting significant anticancer potential .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups on the aromatic rings was found to enhance cytotoxicity. For instance, compounds with nitro or halogen substituents showed improved activity compared to those with electron-donating groups .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50 Values (μM)Notes
AnticancerPyrido[1,2-a]pyrimidines6.31 - 10.45Effective against A549 and MCF-7
Anti-inflammatoryIsoxazole derivativesVariesSelective towards COX-2
AntiviralPyridine derivativesVariesPotential against HIV and HCV

Properties

IUPAC Name

2-methyl-4-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-10-17(25)24-8-3-5-16(19(24)23-13)20(26)22-11-14-4-2-7-21-18(14)15-6-9-27-12-15/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWFSDGQCTXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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